N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine
Description
N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine is a complex organic compound that features a combination of oxazole, morpholine, and phenylethanamine moieties
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-19-8-6-18(7-9-19)21-14-25-22(28-21)15-24-20(17-4-2-1-3-5-17)16-26-10-12-27-13-11-26/h1-9,14,20,24H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMWCDZQVWKWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)NCC3=NC=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorophenyl group: This step involves the incorporation of the 4-fluorophenyl group into the oxazole ring.
Attachment of the morpholine moiety: The morpholine group is introduced through nucleophilic substitution reactions.
Final assembly: The phenylethanamine backbone is constructed and linked to the oxazole-morpholine intermediate.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific properties.
Chemical Research: It can serve as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream effects in cellular pathways. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use as a pharmaceutical agent or a research tool.
Comparison with Similar Compounds
N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-morpholin-4-yl-1-phenylethanamine can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain aromatic heterocycles and have diverse biological activities.
Quinoline derivatives: Known for their antimicrobial and anticancer properties, quinoline derivatives share some structural similarities with the oxazole moiety.
Fluoroquinolones: These compounds are widely used as antibacterial agents and contain fluorine atoms, similar to the 4-fluorophenyl group in the target compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
